molecular formula C16H18O3 B8591196 2-[4-(2-Oxocyclohexylidenemethyl)phenyl]propionic acid CAS No. 344338-25-6

2-[4-(2-Oxocyclohexylidenemethyl)phenyl]propionic acid

Cat. No. B8591196
M. Wt: 258.31 g/mol
InChI Key: AUZUGWXLBGZUPP-UHFFFAOYSA-N
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Patent
US04673761

Procedure details

A solution of 3.56 g (0.02 mole) of 2-(p-formylphenyl)propionic acid and 10.1 g (0.056 mole) of 1-morpholinocyclohexene in 40 ml of benzene was allowed to stand overnight (12 hours) at room temperature, after which 20 ml of 6N hydrochloric acid were added thereto, and the mixture was stirred for 1 hour at room temperature. The reaction mixture was then extracted with benzene; the extract was washed with water and dried; and the solvent was removed by evaporation under reduced pressure to give a crystalline substance. This was recrystallized from a mixture of diethyl ether and hexane, to give 4.02 g (yield 77.7%) of the title compound as white crystals melting at 108°-110° C.
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Yield
77.7%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[CH:7][C:6]([CH:9]([CH3:13])[C:10]([OH:12])=[O:11])=[CH:5][CH:4]=1)=O.[O:14]1CCN(C2CCCCC=2)CC1.Cl.[CH:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1>>[O:14]=[C:27]1[CH2:32][CH2:31][CH2:30][CH2:29][C:28]1=[CH:1][C:3]1[CH:8]=[CH:7][C:6]([CH:9]([CH3:13])[C:10]([OH:12])=[O:11])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
3.56 g
Type
reactant
Smiles
C(=O)C1=CC=C(C=C1)C(C(=O)O)C
Step Two
Name
Quantity
10.1 g
Type
reactant
Smiles
O1CCN(CC1)C1=CCCCC1
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was then extracted with benzene
WASH
Type
WASH
Details
the extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
and the solvent was removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crystalline substance
CUSTOM
Type
CUSTOM
Details
This was recrystallized from a mixture of diethyl ether and hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O=C1C(CCCC1)=CC1=CC=C(C=C1)C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.02 g
YIELD: PERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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